REACTION_CXSMILES
|
C[CH2:2][C:3]([O:5][CH2:6][CH:7]([O:14]C(CC)=O)[CH2:8][O:9]C(CC)=O)=[O:4].CC(=O)OCC(COC(=O)C)OC(=O)C.C[O-].[Na+]>>[CH3:2][C:3]([O:5][CH2:6][CH:7]([OH:14])[CH2:8][OH:9])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
1.25 mol
|
Type
|
reactant
|
Smiles
|
CCC(=O)OCC(COC(=O)CC)OC(=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC(OC(C)=O)COC(C)=O)=O
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is 120° to 125° C.
|
Type
|
WAIT
|
Details
|
most are complete in less than 10 minutes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[CH2:2][C:3]([O:5][CH2:6][CH:7]([O:14]C(CC)=O)[CH2:8][O:9]C(CC)=O)=[O:4].CC(=O)OCC(COC(=O)C)OC(=O)C.C[O-].[Na+]>>[CH3:2][C:3]([O:5][CH2:6][CH:7]([OH:14])[CH2:8][OH:9])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
1.25 mol
|
Type
|
reactant
|
Smiles
|
CCC(=O)OCC(COC(=O)CC)OC(=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC(OC(C)=O)COC(C)=O)=O
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is 120° to 125° C.
|
Type
|
WAIT
|
Details
|
most are complete in less than 10 minutes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |